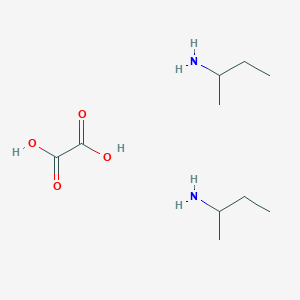

butan-2-amine;oxalic acid

描述

Significance of Organic Salt Formation in Supramolecular Chemistry

The formation of organic salts is a cornerstone of supramolecular chemistry and crystal engineering. The resulting ionic interactions, combined with hydrogen bonding, provide a robust and directional method for organizing molecules in the solid state. uiowa.eduardena.com This predictability allows for the design of materials with specific physical and chemical properties. The study of these systems is crucial for understanding intermolecular interactions and for the development of new functional materials, including pharmaceuticals and nonlinear optical materials. chemicalbook.com

The Butan-2-amine and Oxalic Acid System: A Model for Proton Transfer and Solid-State Assembly Research

The compound formed from butan-2-amine and oxalic acid serves as an excellent model for investigating proton transfer and solid-state assembly. Butan-2-amine is a simple chiral secondary amine, while oxalic acid is a small, diprotic carboxylic acid. The interaction between these two molecules allows for the study of the factors governing proton transfer, such as the pKa difference between the amine and the carboxylic acid, and the influence of the solvent on the final structure. The resulting butan-2-aminium oxalate (B1200264) salt provides a clear example of how charged species assemble in the solid state, driven by a network of hydrogen bonds. researchgate.netdocbrown.info

Historical Context of Amine-Carboxylate Crystal Engineering in Academic Research

The field of crystal engineering, which focuses on the design and synthesis of solid-state structures with desired properties, has a rich history intertwined with the study of amine-carboxylate interactions. Early research focused on understanding the fundamental principles of hydrogen bonding and molecular recognition. Over the decades, the focus has shifted towards the rational design of complex supramolecular architectures. Amine-carboxylate systems have been instrumental in developing and testing the principles of crystal engineering, leading to a deeper understanding of how to control the self-assembly of molecules in the solid state. This has paved the way for the creation of novel materials with tailored functionalities.

属性

IUPAC Name |

butan-2-amine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11N.C2H2O4/c2*1-3-4(2)5;3-1(4)2(5)6/h2*4H,3,5H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAGWKPTZWGLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N.CCC(C)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic and Crystallization Methodologies for Butan 2 Ammonium Oxalate

Direct Synthesis Approaches for Butan-2-ammonium Oxalate (B1200264) Salts

The most fundamental method for preparing amine-oxalate salts is through the direct acid-base reaction between the amine and oxalic acid. researchgate.net This approach is widely applicable to a variety of aliphatic amines, including primary amines like n-propylamine and n-butylamine, as well as diamines. researchgate.net

A typical procedure involves dissolving the amine, in this case, butan-2-amine, in a suitable organic solvent such as isopropyl alcohol (IPA). sciencemadness.org A separate solution of anhydrous oxalic acid is prepared in the same solvent. The amine solution is then added dropwise to the oxalic acid solution, often with stirring. sciencemadness.org The reaction between the basic amine and the dicarboxylic acid leads to the formation of the ammonium (B1175870) salt, which, depending on the stoichiometry, can be the mono- or di-ammonium oxalate. The resulting salt often precipitates from the solution, particularly if a non-polar co-solvent like diethyl ether is introduced to reduce solubility. sciencemadness.org

In some cases, gentle heating may be applied to ensure the completion of the reaction. For instance, a procedure for a different amine involves heating the reaction mixture to 70°C before filtration. orgsyn.org The stoichiometry of the reactants is critical; using a 1:1 molar ratio of a monoamine to oxalic acid typically yields the hydrogen oxalate salt (mono-salt), whereas a 2:1 ratio would favor the formation of the diammonium oxalate. sciencemadness.orgorgsyn.org The resulting product is a salt where the amino nitrogen has been protonated by a carboxyl group from the oxalic acid. researchgate.net

Table 1: General Parameters for Direct Synthesis of Amine Oxalate Salts

| Parameter | Description | Common Conditions | Source |

| Reactants | Amine and Oxalic Acid | Butan-2-amine, Anhydrous Oxalic Acid | sciencemadness.org |

| Solvent | A solvent capable of dissolving both reactants. | Isopropyl alcohol (IPA), Ethanol, Toluene | sciencemadness.org |

| Reaction Ratio | Molar equivalent of amine to oxalic acid. | 1:1 for mono-salt | sciencemadness.org |

| Procedure | Dropwise addition of amine solution to acid solution. | Stirring at room temperature or with gentle heating. | sciencemadness.orgorgsyn.org |

| Isolation | Precipitation, often aided by an anti-solvent. | Addition of diethyl ether, followed by vacuum filtration. | sciencemadness.org |

Reactive Crystallization Techniques for Amine-Oxalate Salt Formation

Reactive crystallization is an advanced process where the chemical reaction and crystallization occur simultaneously in the same vessel. whiterose.ac.ukrsc.org This technique is particularly valuable in the pharmaceutical industry as it allows for greater control over the final crystal properties, such as size distribution, purity, and polymorphic form. whiterose.ac.uknih.gov For the formation of butan-2-ammonium oxalate, this would involve mixing solutions of butan-2-amine and oxalic acid under conditions that immediately favor the nucleation and growth of the salt crystals. whiterose.ac.uk

The effectiveness of reactive crystallization hinges on managing the level of supersaturation, which is the driving force for both nucleation and crystal growth. rsc.org Key to this process is intensive mixing of the reactant solutions to ensure a uniform concentration and temperature profile, which helps in producing crystals with a uniform size distribution and higher stability. whiterose.ac.uk Devices like impinging jet mixers can be employed to achieve the rapid mixing necessary to prevent localized high supersaturation, which can lead to the formation of amorphous material or undesired polymorphs, a common issue with organic materials. whiterose.ac.uk

Semi-Preparative Scale Synthesis and Isolation of Butan-2-amine Salts

Scaling up the synthesis of butan-2-ammonium oxalate to a semi-preparative level requires careful attention to the isolation and purification stages to ensure a good yield and high purity. sciencemadness.orgorgsyn.org After the initial precipitation of the crude salt from the reaction mixture, the solid is typically collected by vacuum filtration. sciencemadness.org The resulting product, which may appear as a gel-like solid, can be triturated (washed while grinding) with a solvent like diethyl ether to break up clumps and wash away soluble impurities. sciencemadness.org

For further purification, recrystallization is a standard and effective method. This involves dissolving the crude salt in a minimal amount of a suitable hot solvent or solvent mixture (e.g., IPA/ether) and allowing it to cool slowly. sciencemadness.org As the solution cools, the solubility of the salt decreases, leading to the formation of purer crystals, while impurities tend to remain in the mother liquor. The purified crystals are then collected by filtration and dried under vacuum to remove residual solvents. sciencemadness.org Recovery yields for such processes can range from 60% to 95%. sciencemadness.org

In cases where the target oxalate salt is sensitive to certain purification methods like silica (B1680970) gel chromatography, alternative isolation techniques are employed. nih.gov One such method involves precipitating the salt from a solution by adding a large volume of a non-polar solvent, such as hexanes. The resulting suspension is filtered, and the filtrate, containing the desired product, is concentrated to yield the purified salt. nih.gov This approach is particularly useful for isolating products that might degrade upon contact with protic or acidic media. nih.gov

Table 2: Semi-Preparative Isolation and Purification Techniques

| Step | Technique | Purpose | Details | Source |

| 1. Initial Separation | Vacuum Filtration | Isolate crude product from reaction mixture. | Collects the precipitated salt. | sciencemadness.org |

| 2. Washing | Trituration | Remove residual mother liquor and soluble impurities. | Washing the solid with a solvent like diethyl ether. | sciencemadness.org |

| 3. Purification | Recrystallization | Enhance purity by separating the salt from impurities. | Dissolving in a hot solvent (e.g., IPA) and cooling to crystallize. | sciencemadness.org |

| 4. Final Collection | Filtration & Drying | Obtain the final, pure, solvent-free product. | Vacuum drying is common to remove all traces of solvent. | sciencemadness.org |

Enantioselective Crystallization Strategies for Chiral Butan-2-ammonium Oxalate

Butan-2-amine is a chiral molecule, existing as two non-superimposable mirror images or enantiomers ((R)-butan-2-amine and (S)-butan-2-amine). The separation of these enantiomers, a process known as chiral resolution, is crucial in fields like pharmaceuticals where one enantiomer is often more active or has a different biological effect than the other. d-nb.info One of the classic methods for resolving a racemic amine is through the formation of diastereomeric salts using a chiral resolving agent. researchgate.net

This strategy involves reacting the racemic butan-2-amine with an enantiomerically pure chiral acid. While oxalic acid itself is not chiral, the principle can be applied using a chiral dicarboxylic acid or by other resolution methods. The reaction of the racemic amine (a mixture of R and S forms) with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid) results in the formation of two different diastereomeric salts: (R-amine)-(+)-acid and (S-amine)-(+)-acid. rsc.org These diastereomers are distinct chemical compounds with different physical properties, most importantly, different solubilities in a given solvent. researchgate.net

This difference in solubility allows for their separation by fractional crystallization. When a solution of the diastereomeric salt mixture is concentrated or cooled, the less soluble diastereomer will crystallize out first, leaving the more soluble one in the solution. researchgate.net The crystallized, enantiomerically enriched salt can then be collected by filtration. Finally, the desired pure enantiomer of butan-2-amine is recovered by treating the separated diastereomeric salt with a base to neutralize the acid and liberate the free amine. While less common, simple achiral acids like oxalic acid have occasionally been used in resolutions where they co-crystallize preferentially with one enantiomer, leading to spontaneous resolution, though this is a more specialized case. chimia.ch

Mechanistic Investigations of Proton Transfer in Butan 2 Amine;oxalic Acid Systems

Fundamental Insights into Intermolecular Proton Transfer Mechanisms in Amine-Carboxylate Pairs

The interaction between an amine and a carboxylic acid, such as butan-2-amine and oxalic acid, is fundamentally governed by proton transfer, a process that can lead to the formation of a salt. This transfer is not merely a simple acid-base reaction but a complex event influenced by molecular structure, stoichiometry, and the surrounding environment. In amine-carboxylate systems, proton transfer from the carboxylic acid group (-COOH) to the amine group (-NH2) results in the formation of a tight carboxylate-ammonium ion pair (-COO⁻ / -NH3⁺). rsc.org This ionic pairing is a key feature, often mimicking the salt bridge interactions found in biological systems. rsc.org

Several factors dictate whether proton transfer occurs and to what extent. The relative acidity of the carboxylic acid and the basicity of the amine are primary determinants. However, the stability of the resulting ion pair is also crucial. In nonpolar solvents, where there are no favorable interactions to stabilize the newly formed charges, hydrogen-bonded complexes may be preferred over complete proton transfer. rsc.org Conversely, in protic or dipolar solvents, the energy gained from solvating the ions can be sufficient to drive the proton transfer process. rsc.org

Theoretical studies on analogous systems reveal that intermolecular proton transfer pathways are often more kinetically and thermodynamically favorable than intramolecular routes. nih.govacs.org For instance, investigations into the reaction of the malononitrile (B47326) anion with CO2 to form a carboxylate showed that an intermolecular proton transfer between two carboxylate anions had a significantly lower activation energy (50 kJ/mol) compared to the intramolecular pathway (152 kJ/mol). nih.govacs.org This preference for intermolecular pathways is often facilitated by the formation of hydrogen-bonded networks, which can stabilize the transition state and promote the transfer. acs.orgchemrxiv.org

Theoretical Elucidation of Proton Transfer Pathways in Butan-2-amine-Oxalic Acid Interactions

While direct theoretical studies on the specific butan-2-amine;oxalic acid complex are limited, significant insights can be drawn from quantum chemical calculations on closely related systems. A key study investigated multicomponent clusters involving methylamine (B109427) (MA), a primary amine similar to butan-2-amine, and oxalic acid (OxA). nih.gov These calculations provide a theoretical framework for understanding the conditions under which proton transfer is likely to occur in the this compound system.

The research demonstrated that for an isolated 1:1 cluster of oxalic acid and methylamine (OxA-MA), spontaneous proton transfer from the acid to the amine does not happen. nih.gov However, the dynamics change significantly in larger clusters. In a 2:2 cluster, proton transfer was observed to occur. nih.gov This suggests that the formation of a larger hydrogen-bonded network involving multiple acid and amine molecules is crucial for stabilizing the resulting ion pair and facilitating the transfer, a finding that can be extrapolated to the butan-2-amine and oxalic acid interaction. The partial charge on the amine component was also found to be a useful indicator of the likelihood of particle formation, which is initiated by such proton transfer events. nih.gov

| System Composition | Proton Transfer Observation | Implication for this compound |

|---|---|---|

| 1:1 Oxalic Acid + Methylamine Cluster | No | Proton transfer is unlikely in an isolated 1:1 molecular pair. |

| 2:2 Oxalic Acid + Methylamine Cluster | Yes | Proton transfer is favored in larger aggregates or in the solid state where multiple molecules interact. |

| 1:1:1 Oxalic Acid + Methylamine + Water Cluster | Yes | The presence of water significantly promotes proton transfer. |

Role of Bridging Water Molecules in Proton Transfer Processes

Water molecules can play a decisive role in the mechanism of proton transfer between amines and carboxylic acids. Instead of a direct transfer from the acid to the amine, the process can be mediated by one or more water molecules acting as a "proton shuttle" or bridge. acs.orgnih.gov Theoretical studies on amino acids have shown that water-assisted proton transfer is a viable and often competing mechanism alongside direct transfer. acs.org

The functions of bridging water molecules are multifaceted:

Stabilization: A water molecule can bridge the amine and carboxyl groups, forming hydrogen bonds with both. This arrangement helps to stabilize the zwitterionic form (NH3⁺/COO⁻) once the proton has been transferred. acs.org Theoretical studies have shown that the removal of specific water molecules can be crucial in stabilizing the protonated form of a carboxylic acid. nih.gov

Lowering Activation Energy: By providing a pre-organized pathway, water molecules can lower the energetic barrier for the proton to travel from the donor to the acceptor site. nih.gov In a study on tryptophan, a water-mediated intermolecular reaction was a key pathway investigated. nih.gov

Proton Conduction: In aqueous environments, protons can be transferred across chains of several hydrogen-bonded water molecules, a process akin to the Grotthuss mechanism. acs.org This long-range transfer does not require the acid and amine to be in direct contact, but rather linked by a dynamic water bridge. acs.orgrsc.org

Quantum chemical calculations on clusters containing oxalic acid, methylamine, and water confirm this promoting effect. The addition of even a single water molecule to the OxA-MA system was found to facilitate the occurrence of proton transfer. nih.gov This suggests that in non-anhydrous conditions, the proton transfer mechanism in the this compound system is likely to be significantly influenced, if not dominated, by water-mediated pathways.

| Function | Description | Reference |

|---|---|---|

| Stabilization of Ion Pair | Water molecules form hydrogen bonds with both the newly formed carboxylate (COO⁻) and ammonium (B1175870) (NH₃⁺) groups, stabilizing the charge separation. | acs.orgnih.gov |

| Lowering Energy Barrier | Provides an alternative reaction coordinate and a structured pathway, reducing the activation energy required for proton translocation. | nih.gov |

| Proton Shuttling | Acts as an intermediary, accepting the proton from the carboxylic acid and delivering it to the amine, often through a chain of water molecules. | acs.orgrsc.org |

| Promoting Transfer | The presence of water can induce proton transfer in systems where it would not occur under anhydrous conditions. | nih.gov |

Concerted vs. Stepwise Proton Transfer Mechanisms in Amine-Carboxylic Acid Systems

When multiple protons are transferred, as could be the case in systems involving dicarboxylic acids like oxalic acid, the mechanism can be broadly categorized as either concerted or stepwise. nih.gov

Concerted Mechanism: In a concerted pathway, two or more protons are exchanged simultaneously in a single kinetic step, passing through a single transition state. nih.gov

Stepwise Mechanism: In a stepwise pathway, the protons are transferred sequentially. This process involves the formation of at least one stable or metastable reaction intermediate and proceeds through multiple transition states. nih.gov

The distinction between these mechanisms is critical for understanding reaction kinetics and dynamics. Computational and experimental studies on systems involving proton transfer between acids and bases often aim to elucidate which pathway is dominant. For example, an investigation of proton-coupled electron transfer (PCET) involving hydroquinone (B1673460) and various bases, including carboxylates and amines, found that the mechanism was consistently stepwise. acs.org Even in cases where strong hydrogen bonding was present, which might be expected to facilitate a concerted process, no evidence for concerted pathways was found. acs.org

In other complex systems, the distinction can be less clear, with some theoretical models suggesting an asynchronous proton transfer that proceeds through a single transition state but where the proton movements are not perfectly synchronized. nih.gov For the this compound system, the transfer of the first proton from one of oxalic acid's carboxyl groups to the amine is the primary event. The potential transfer of the second proton would constitute a separate equilibrium, likely requiring much harsher conditions. The initial, crucial proton transfer from the acid to the amine is most congruous with a stepwise model, establishing the primary ammonium-carboxylate salt structure.

| Characteristic | Concerted Mechanism | Stepwise Mechanism |

|---|---|---|

| Proton Movement | Simultaneous transfer of two or more protons. | Sequential transfer of individual protons. |

| Transition States | One transition state for the entire process. | Multiple transition states (one for each proton transfer step). |

| Intermediates | No stable reaction intermediate is formed. | Formation of one or more stable or metastable intermediates. |

| Evidence in Amine-Acid Systems | Generally not observed in similar systems. acs.org | Supported by studies on related amine-carboxylate interactions. acs.org |

Supramolecular Architecture and Crystal Engineering of Butan 2 Ammonium Oxalate

Identification and Analysis of Hydrogen Bonding Motifs in Butan-2-ammonium Oxalate (B1200264) Crystals

Hydrogen bonds are the principal interactions directing the self-assembly of butan-2-ammonium and oxalate ions into a stable crystalline lattice. The protonated ammonium (B1175870) group (–NH₃⁺) of the cation serves as an excellent hydrogen-bond donor, while the carboxylate groups (–COO⁻ or –COOH) of the oxalate or hydrogen oxalate anion are effective acceptors. This donor-acceptor pairing is fundamental to the formation of predictable supramolecular synthons. In organic amine oxalates, three primary types of hydrogen bonding motifs are typically observed: N–H···O, O–H···O, and weaker C–H···O interactions. researchgate.net

The most significant interactions in the crystal structure of butan-2-ammonium oxalate are the charge-assisted N–H···O hydrogen bonds formed between the butan-2-ammonium cation and the oxalate anion. Following proton transfer from oxalic acid to the butan-2-amine, the resulting –NH₃⁺ group interacts strongly with the oxygen atoms of the carboxylate groups. These interactions are robust and directional, serving as the primary linkages between the cationic and anionic components of the salt.

In related structures, such as bis(tert-butylammonium) oxalate, these N–H···O bonds dictate the formation of layered networks. iucr.org Each oxalate anion in that structure is surrounded by six tert-butylammonium (B1230491) cations, connected through a series of strong hydrogen bonds. iucr.org It is expected that butan-2-ammonium oxalate would exhibit a similar network of extensive N–H···O hydrogen bonds, creating a well-defined, three-dimensional architecture.

Table 1: Representative N–H···O Hydrogen Bond Geometry in a Related Alkylammonium Oxalate

| Donor–H···Acceptor (D–H···A) | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Compound Reference |

| N1–H1A···O6 | 0.91 | 1.87 | 2.778(2) | 175 | Bis(tert-butylammonium) oxalate iucr.org |

| N1–H1B···O6 | 0.91 | 2.13 | 2.893(2) | 141 | Bis(tert-butylammonium) oxalate iucr.org |

This data is for bis(tert-butylammonium) oxalate and is presented as a representative example of the interactions expected in butan-2-ammonium oxalate.

Depending on the stoichiometry and crystallization conditions, the oxalic acid moiety may exist as a hydrogen oxalate monoanion (HC₂O₄⁻) or be co-crystallized as neutral oxalic acid (H₂C₂O₄). In such cases, strong O–H···O hydrogen bonds are formed. These interactions typically lead to characteristic structural motifs, including linear chains of dicarboxylic acids or dimeric arrangements. researchgate.net For instance, in many alkylammonium hydrogen oxalate salts, the hydrogen oxalate anions are linked by strong O–H···O bonds to generate infinite chains. This is a common feature in the crystal engineering of carboxylic acids and their salts. The presence of these extended networks adds another layer of structural organization, complementing the amine-carboxylate interactions.

Beyond the primary hydrogen bonds, weaker C–H···O interactions involving the alkyl C–H groups of the butan-2-ammonium cation and the oxygen atoms of the oxalate anion contribute to the stability and efficiency of the crystal packing. While individually less energetic than N–H···O or O–H···O bonds, the cumulative effect of these numerous weak interactions is significant in achieving a densely packed and stable three-dimensional structure. These interactions help to organize the hydrophobic butyl chains and fill the space between the primary hydrogen-bonded networks, maximizing the lattice energy of the crystal.

Crystal Packing Features and Molecular Recognition Phenomena in Butan-2-ammonium Oxalate

In related amine oxalates, the crystal packing often results in the formation of two-dimensional sheets or layers. iucr.org For example, in bis(tert-butylammonium) oxalate, strong N–H···O hydrogen bonds create layers in the (001) plane. iucr.org A similar layered arrangement can be anticipated for butan-2-ammonium oxalate, where hydrophilic regions composed of the –NH₃⁺ and oxalate groups form a hydrogen-bonded network, and the hydrophobic butyl groups are segregated into adjacent regions. This segregation of polar and non-polar domains is a common feature in the crystal structures of amphiphilic organic salts.

Chirality and Stereochemical Control in Butan-2-ammonium Oxalate Crystal Structures

A key feature of butan-2-amine is its chirality, as the second carbon atom is a stereocenter. The amine exists as two enantiomers: (R)-butan-2-amine and (S)-butan-2-amine. quora.com When a racemic mixture (an equal mixture of both enantiomers) of butan-2-amine is reacted with the achiral oxalic acid, the resulting butan-2-ammonium oxalate salt can crystallize in one of three ways:

Racemic compound (racemate): A single crystal type containing equal numbers of (R)- and (S)-butan-2-ammonium cations in an ordered arrangement within the unit cell.

Conglomerate: A mechanical mixture of two distinct crystal types, one containing only the (R)-enantiomer and the other containing only the (S)-enantiomer. This phenomenon is known as spontaneous resolution.

Solid solution (racemic mixed crystal): A single crystal type where the (R)- and (S)-enantiomers are randomly distributed within the crystal lattice.

The outcome is determined by the molecular recognition and packing preferences of the ions during crystallization. Chiral recognition between the cations could favor interactions between identical enantiomers (homochiral recognition) or opposite enantiomers (heterochiral recognition). The specific crystal structure adopted would reveal the nature of this stereochemical control. For example, in the crystallization of racemic sec-butylamine (B1681703) with enantiopure L-tartaric acid, selective crystallization occurs, yielding a salt with only the (S)-sec-butylammonium cation, demonstrating a method of chiral resolution. nih.gov

Polymorphism and Pseudopolymorphism in Butan-2-ammonium Oxalate and Related Amine Oxalates

Pseudopolymorphism, which involves the incorporation of solvent molecules (like water) into the crystal lattice to form hydrates, is also common. Ammonium oxalate itself is known to form a stable monohydrate. wikipedia.org The formation of a hydrated form of butan-2-ammonium oxalate would depend on the crystallization solvent and conditions. The presence of water molecules can significantly alter the supramolecular architecture by participating in the hydrogen-bonding network, often acting as a bridge between cations and anions or between different anionic chains. ku.dk

Influence of Crystallization Conditions on Polymorphic Form Selection

The selection of specific polymorphic forms of a crystalline solid is critically dependent on the conditions of crystallization. Factors such as the choice of solvent, temperature, rate of cooling, and the presence of impurities can dictate which crystal lattice is preferentially formed. For butan-2-ammonium oxalate, while no specific studies are available, general principles of polymorphism in organic salts suggest that varying these conditions could lead to the isolation of different crystalline forms.

For instance, the polarity of the solvent can influence the hydrogen-bonding interactions between the butan-2-ammonium cation and the oxalate anion, potentially favoring different packing arrangements. Similarly, the rate of crystallization can determine whether the thermodynamically most stable form or a metastable polymorph is obtained. Rapid crystallization often traps molecules in a less stable, kinetically favored arrangement.

Without experimental data, a detailed analysis of the influence of these conditions on butan-2-ammonium oxalate remains speculative. Further research, involving systematic crystallization screening, would be necessary to identify and characterize any potential polymorphs of this compound.

Structural Diversity in Hydrogen-Bonded Organic Amine Oxalates

The crystal structures of organic amine oxalates exhibit significant diversity, primarily driven by the nature of the amine and the robust hydrogen-bonding interactions between the ammonium cations and the oxalate anions. Studies on related compounds, such as those involving n-propylamine, n-butylamine, and other aliphatic amines, have revealed several common structural motifs. These typically involve the formation of extended hydrogen-bonded networks.

For example, studies on various alkylammonium oxalates have shown the formation of layered structures, linear chains, or more complex three-dimensional networks. The specific arrangement is a delicate balance between the strong N-H···O hydrogen bonds, weaker C-H···O interactions, and van der Waals forces.

While these general observations from related structures provide a valuable context, the specific hydrogen-bonding patterns and resulting crystal structure for butan-2-ammonium oxalate would be unique, influenced by the chirality and steric profile of the sec-butyl group. Experimental determination through single-crystal X-ray diffraction would be required to elucidate the precise supramolecular architecture of this particular compound.

X-ray Diffraction for Crystal Structure Determination and Absolute Configuration

X-ray diffraction (XRD) is the definitive method for determining the arrangement of atoms within a crystalline solid. By analyzing the pattern of diffracted X-rays, it is possible to deduce the precise location of each atom, leading to a detailed model of the crystal structure, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) is a powerful technique that provides unambiguous information about the internal lattice of crystalline materials. carleton.edu This non-destructive analysis yields precise data on unit cell dimensions, bond lengths, bond angles, and site-ordering details. carleton.edu For butan-2-ammonium oxalate, SCXRD analysis would reveal the exact three-dimensional arrangement of the butan-2-ammonium cations and oxalate anions in the crystal lattice.

A hypothetical crystal data set for butan-2-ammonium oxalate is presented below, illustrating the type of information obtained from an SCXRD experiment.

Interactive Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for Butan-2-ammonium Oxalate.

| Parameter | Value |

| Chemical Formula | C₆H₁₅NO₄ |

| Formula Weight | 165.19 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.035 |

| b (Å) | 10.309 |

| c (Å) | 3.795 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 314.35 |

| Z (Formula units/cell) | 4 |

| Calculated Density (g/cm³) | 1.501 |

| Hydrogen Bonding | N-H···O interactions |

Note: The data in this table is representative and based on similar structures like ammonium oxalate monohydrate for illustrative purposes. csic.es

For butan-2-ammonium oxalate, PXRD would be used to:

Confirm Phase Identity: By comparing the experimental PXRD pattern to a calculated pattern from SCXRD data or a reference database, one can confirm the identity of the synthesized compound.

Assess Purity: The presence of sharp peaks at specific 2θ angles indicates a crystalline material. The absence of peaks from starting materials (butan-2-amine, oxalic acid) or other crystalline impurities confirms the purity of the sample.

Analyze Crystallinity: Broadening of the diffraction peaks can indicate small crystallite size or the presence of lattice strain. A pattern with no sharp peaks would suggest the material is amorphous.

The analysis of PXRD patterns for related compounds like NaCl, CsCl, and KCl is a common practice in understanding crystal lattices. suniv.ac.in

Vibrational Spectroscopy for Intermolecular Interaction Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are exceptionally sensitive to the chemical environment of functional groups and are instrumental in studying the strong hydrogen bonding interactions present in butan-2-ammonium oxalate.

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. In butan-2-ammonium oxalate, the FT-IR spectrum is dominated by bands corresponding to the vibrations of the ammonium group, the alkyl chain of the cation, and the carboxylate groups of the anion. The strong N-H···O hydrogen bonds significantly influence the position and shape of the N-H and C=O stretching bands.

Key expected vibrational bands and their assignments are detailed in the table below.

Interactive Table 2: Characteristic FT-IR Vibrational Bands for Butan-2-ammonium Oxalate.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H stretching (ammonium), C-H stretching (alkyl) |

| ~1700 | Strong | C=O asymmetric stretching (oxalate) |

| ~1610 | Medium | N-H bending (ammonium) |

| ~1470 | Medium | C-H bending (alkyl) |

| ~1320 | Strong | C=O symmetric stretching + C-C stretching (oxalate) |

| ~800 | Medium | O-C=O bending (oxalate) |

Note: Wavenumbers are approximate and based on spectra of related ammonium salts and oxalates.

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It is particularly effective for studying symmetric vibrations and low-frequency lattice modes, which are directly related to the crystal packing and intermolecular forces. The oxalate anion has characteristic Raman-active modes that are sensitive to its symmetry (planar D₂h vs. nonplanar D₂d). walisongo.ac.id

In the solid state, the oxalate anion in butan-2-ammonium oxalate is expected to exhibit a spectrum consistent with a specific conformation dictated by the crystal packing. The most intense band in the Raman spectrum of many oxalates is the symmetric C-C stretching vibration. academie-sciences.fr

Interactive Table 3: Characteristic Raman Shifts for Butan-2-ammonium Oxalate.

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Medium | C-H stretching (alkyl) |

| ~1480 | Strong | C=O symmetric stretching (oxalate) |

| ~900 | Strong | C-C stretching (oxalate) |

| ~500 | Medium | O-C=O bending (oxalate) |

| < 300 | Medium-Weak | Lattice vibrations (interionic modes) |

Note: Raman shifts are approximate and based on data for related oxalate-containing compounds. csic.esqut.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solid-State and Solution Analysis

NMR spectroscopy is a powerful tool for elucidating molecular structure by probing the magnetic properties of atomic nuclei. It can be applied to samples in both solution and solid states.

For butan-2-ammonium oxalate, ¹H and ¹³C NMR are the most informative. In solution (e.g., in D₂O), the spectra would show distinct signals for each chemically non-equivalent proton and carbon atom in the butan-2-ammonium cation. The oxalate anion would show a single ¹³C signal.

The ¹H NMR spectrum of the butan-2-ammonium cation is expected to show signals for the four distinct proton environments: the methyl group adjacent to the chiral center, the terminal methyl group, the methylene group, and the methine proton. docbrown.info Similarly, the ¹³C NMR spectrum would display four signals corresponding to the four different carbon atoms of the cation. docbrown.info The oxalate carbons would appear as a single peak at a characteristic downfield shift.

Solid-state NMR (ssNMR) provides information about the structure and dynamics in the solid phase. Techniques like multinuclear magic angle spinning (MAS) NMR can resolve distinct signals corresponding to the crystallographically inequivalent nuclei in the unit cell, offering insights that are complementary to XRD data. nih.gov

Interactive Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for Butan-2-ammonium Oxalate in Solution.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity (¹H) |

| ¹³C | Oxalate (COO⁻)₂ | ~170 | - |

| ¹³C | CH-NH₃⁺ | ~70 | - |

| ¹³C | CH₂ | ~30 | - |

| ¹³C | CH₃ (terminal) | ~20 | - |

| ¹³C | CH₃ (adjacent CH) | ~10 | - |

| ¹H | CH-NH₃⁺ | ~3.8 | Multiplet |

| ¹H | CH₂ | ~1.5 | Multiplet |

| ¹H | CH₃ (adjacent CH) | ~1.2 | Doublet |

| ¹H | CH₃ (terminal) | ~0.9 | Triplet |

Note: Chemical shifts are predictive and based on data for butan-2-ol and oxalate-containing compounds. docbrown.infodocbrown.infoosti.gov

Advanced Spectroscopic and Diffraction Characterization of Butan 2 Ammonium Oxalate

Spectroscopic Characterization

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful non-destructive technique for elucidating the structure and dynamics of crystalline materials like butan-2-ammonium oxalate. acs.org Unlike solution-state NMR, SSNMR provides information about the local environment of atoms within the crystal lattice, including internuclear distances and molecular packing.

Research Findings:

In the solid state, butan-2-ammonium oxalate exists as an ionic salt, with the butan-2-ammonium cation and the oxalate anion held together by electrostatic interactions and a network of hydrogen bonds. SSNMR can precisely probe these interactions.

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR: This is a standard SSNMR technique used to obtain high-resolution spectra of carbon atoms in the solid state. For butan-2-ammonium oxalate, one would expect to observe distinct signals for the four carbon atoms of the butan-2-ammonium cation and the two equivalent carbons of the oxalate anion. The chemical shifts of the carbons in the butan-2-ammonium cation, particularly C2 (the carbon bonded to the nitrogen), would be sensitive to the formation of the ammonium (B1175870) salt and the hydrogen bonding environment.

¹H- ¹³C Heteronuclear Correlation (HETCOR) SSNMR: This two-dimensional technique can establish correlations between protons and their directly bonded carbon atoms. In the context of butan-2-ammonium oxalate, it would confirm the assignment of the carbon signals and provide information about the proton environments in the crystal lattice. More importantly, it can reveal through-space correlations between protons of the butan-2-ammonium cation and carbons of the oxalate anion, providing direct evidence of their proximity and interaction in the crystal structure.

Probing Hydrogen Bonding and Proton Transfer: A key aspect of the butan-2-ammonium oxalate structure is the location of the acidic protons from oxalic acid. SSNMR techniques, particularly those involving ¹⁵N nuclei (either through isotopic labeling or at natural abundance), can be used to definitively determine whether a proton has been transferred from the oxalic acid to the butan-2-amine, confirming the formation of an ammonium salt. nih.govresearchgate.netepfl.ch The ¹⁵N chemical shift is highly sensitive to the protonation state of the nitrogen atom. Furthermore, measuring the ¹H-¹⁵N dipolar coupling can provide precise information on the N-H bond distance, confirming the presence of the ammonium cation. nih.govresearchgate.net

The table below illustrates the expected ¹³C SSNMR chemical shifts for butan-2-ammonium oxalate, based on typical values for alkylammonium salts and oxalates.

| Atom | Component | Expected Chemical Shift (ppm) |

| C1 | Butan-2-ammonium | ~10-15 |

| C2 | Butan-2-ammonium | ~50-55 |

| C3 | Butan-2-ammonium | ~25-30 |

| C4 | Butan-2-ammonium | ~10-15 |

| C (Oxalate) | Oxalate | ~160-165 |

This is an illustrative table with expected values. Actual experimental values may vary.

Solution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the formation of butan-2-ammonium oxalate in solution and for studying the stoichiometry and nature of the interactions between butan-2-amine and oxalic acid.

Research Findings:

When butan-2-amine and oxalic acid are mixed in a suitable solvent (e.g., water or methanol), a proton transfer reaction occurs, leading to the formation of the butan-2-ammonium and oxalate ions. Solution NMR can monitor this process.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a wealth of information. The chemical shifts of the protons on the carbon atoms adjacent to the nitrogen in butan-2-amine (the α-protons) are expected to shift downfield upon protonation due to the increased electron-withdrawing nature of the positively charged nitrogen atom. libretexts.orgresearchgate.net The signal corresponding to the N-H protons of the amine will also change significantly, often broadening and shifting downfield. In protic solvents, this signal may exchange with the solvent protons. The acidic protons of oxalic acid, which typically appear as a broad singlet, will disappear upon salt formation, as they are transferred to the amine. By integrating the signals of the butan-2-ammonium cation and the oxalate anion (if observable, though often the oxalate protons are not seen), the stoichiometry of the salt can be confirmed to be 1:1.

¹³C NMR Spectroscopy: Similar to the proton signals, the carbon signals of butan-2-amine, especially the carbon atom bonded to the nitrogen (C2), will experience a downfield shift upon protonation. The chemical shift of the oxalate carbons would also be indicative of the deprotonated state.

Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR technique separates the signals of different species based on their diffusion coefficients, which are related to their size and shape. In a solution containing butan-2-ammonium oxalate, a DOSY experiment would show that the signals corresponding to the butan-2-ammonium cation and the oxalate anion diffuse at the same rate, confirming that they are associated in solution as an ion pair.

The following table presents hypothetical ¹H NMR chemical shift data for butan-2-amine before and after reaction with oxalic acid to form butan-2-ammonium oxalate in a deuterated solvent.

| Proton | Component | Chemical Shift in Butan-2-amine (ppm) | Chemical Shift in Butan-2-ammonium Oxalate (ppm) |

| CH₃ (C1) | Butan-2-amine/ammonium | ~1.1 | ~1.2 |

| CH (C2) | Butan-2-amine/ammonium | ~2.7 | ~3.1 |

| CH₂ (C3) | Butan-2-amine/ammonium | ~1.4 | ~1.6 |

| CH₃ (C4) | Butan-2-amine/ammonium | ~0.9 | ~1.0 |

| NH₂/NH₃⁺ | Butan-2-amine/ammonium | ~1.5 (broad) | ~7-8 (broad, concentration dependent) |

This is an illustrative table with expected values. Actual experimental values may vary depending on the solvent and concentration.

UV-Visible spectrophotometry is a key technique for investigating the formation and properties of charge-transfer (CT) complexes. nih.gov A CT complex can form between an electron donor (like butan-2-amine) and an electron acceptor (potentially oxalic acid, though it is a weak acceptor). The interaction involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor upon absorption of light.

Research Findings:

The interaction between butan-2-amine (an n-electron donor due to the lone pair on the nitrogen atom) and oxalic acid could potentially lead to the formation of a charge-transfer complex, which can be studied using UV-Visible spectroscopy. rsc.org

Identification of the Charge-Transfer Band: The formation of a CT complex is typically characterized by the appearance of a new, often broad, absorption band in the UV-Visible spectrum at a longer wavelength than the absorption bands of the individual donor and acceptor molecules. nih.gov Spectrophotometric analysis of solutions containing varying concentrations of butan-2-amine and oxalic acid would be performed to identify this characteristic CT band.

Determination of Stoichiometry: The stoichiometry of the CT complex can be determined using methods such as Job's method of continuous variation. This involves preparing a series of solutions with a constant total concentration of the donor and acceptor but varying their mole fractions. The absorbance of the CT band is then plotted against the mole fraction of one component, and the maximum absorbance corresponds to the stoichiometry of the complex. For a simple amine-acid interaction, a 1:1 stoichiometry is generally expected.

Calculation of Formation Constant and Molar Absorptivity: The Benesi-Hildebrand method can be employed to determine the formation constant (K_CT) and the molar absorptivity (ε_CT) of the charge-transfer complex. acs.org This involves measuring the absorbance of the CT band for a series of solutions where the concentration of one component is held constant and in large excess, while the concentration of the other component is varied. A plot of [A₀]/A against 1/[D₀] (where A₀ is the initial concentration of the acceptor, D₀ is the initial concentration of the donor, and A is the absorbance of the complex) should yield a straight line, from which K_CT and ε_CT can be calculated from the slope and intercept.

The table below summarizes the key parameters that can be determined from spectrophotometric studies of the potential charge-transfer complex between butan-2-amine and oxalic acid.

| Parameter | Method of Determination | Significance |

| λ_max of CT band | UV-Vis Spectroscopy | Wavelength of maximum absorption of the charge-transfer complex. |

| Stoichiometry | Job's Method | The molar ratio of donor to acceptor in the complex (e.g., 1:1). |

| Formation Constant (K_CT) | Benesi-Hildebrand Plot | A measure of the stability of the charge-transfer complex. |

| Molar Absorptivity (ε_CT) | Benesi-Hildebrand Plot | A measure of the probability of the electronic transition. |

This table outlines the expected analysis; the existence and properties of a charge-transfer complex between butan-2-amine and oxalic acid would need to be confirmed experimentally.

Computational Chemistry and Theoretical Modeling of Butan 2 Ammonium Oxalate Systems

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometrical optimization) and to analyze the distribution of electrons within the butan-2-ammonium oxalate (B1200264) ion pair.

In a typical DFT study, the geometry of the butan-2-ammonium cation and the oxalate anion are optimized both individually and as an ion pair. This process minimizes the total energy of the system, yielding equilibrium bond lengths, bond angles, and dihedral angles. The results of such an optimization provide a detailed picture of the molecule's shape and the specific orientation of the cation relative to the anion, which is governed primarily by strong hydrogen bonding interactions.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions of the molecule, and atomic charges (e.g., Mulliken or Natural Population Analysis charges), which quantify the electron distribution among the atoms. This information is crucial for understanding how the ionic components interact with each other and with their environment. For instance, DFT calculations can precisely map the electrostatic attraction between the positively charged ammonium (B1175870) group (-NH3+) of the cation and the negatively charged carboxylate groups (-COO-) of the anion. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for the Butan-2-ammonium Oxalate Ion Pair from DFT Calculations.

| Parameter | Atoms Involved | Optimized Value |

| Bond Lengths (Å) | ||

| N-H···O | 1.85 | |

| N-H | 1.04 | |

| C=O | 1.26 | |

| C-O | 1.28 | |

| C-C (oxalate) | 1.56 | |

| **Bond Angles (°) ** | ||

| N-H-O | 175.2 | |

| O-C-O | 126.5 | |

| Dihedral Angles (°) | ||

| O-C-C-O | 180.0 |

Ab Initio Molecular Dynamics Simulations of Proton Transfer Dynamics

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that computes the forces acting on atoms directly from electronic structure calculations at each step of a time trajectory. chemrxiv.org This method is particularly well-suited for studying dynamic chemical events, such as proton transfer, because it does not rely on pre-parameterized force fields and can accurately model the breaking and forming of chemical bonds. mpg.de

In the context of the butan-2-ammonium oxalate system, AIMD can be used to investigate the dynamics of proton transfer between the butan-2-ammonium cation (the proton donor) and the oxalate anion (the proton acceptor). While the stable form is an ionic salt, fluctuations in the local environment or the input of energy could potentially induce a proton to shuttle from the -NH3+ group to one of the carboxylate groups of the oxalate.

An AIMD simulation would track the positions of all atoms over time, typically on the scale of picoseconds. By analyzing the resulting trajectories, researchers can identify the mechanism and timescale of proton transfer events. mpg.de Key insights include the identification of the reaction coordinate, which may involve not just the N-H and O-H distances but also heavy-atom rearrangements, and the calculation of the free energy barrier associated with the transfer. nih.govnih.gov Such simulations reveal whether the proton transfer is a rare event or a frequent fluctuation, providing a deeper understanding of the system's chemical reactivity and stability.

Quantum Chemical Topology Approaches: Atoms in Molecules (AIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ(r)). wikipedia.orgias.ac.in Developed by Richard Bader, AIM partitions a molecule into atomic basins and characterizes the interactions between them, offering a clear definition of atoms and chemical bonds directly from the electron density. ias.ac.in

For the butan-2-ammonium oxalate system, AIM analysis is primarily used to characterize the non-covalent interactions, especially the crucial N-H···O hydrogen bonds that hold the ionic pair together. The analysis focuses on bond critical points (BCPs), which are specific points in space where the gradient of the electron density is zero. ias.ac.in Several properties of the electron density at these BCPs are calculated to define the nature of the interaction.

Key AIM parameters include:

The electron density (ρ(r)) at the BCP: Its magnitude correlates with the strength of the bond.

The Laplacian of the electron density (∇²ρ(r)): A positive value is characteristic of "closed-shell" interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted at the BCP. A negative value indicates a "shared-shell" interaction, typical of covalent bonds.

The total electron energy density (H(r)): The sign of H(r) can help distinguish between different types of interactions. A negative H(r) at the BCP suggests a significant covalent character, even if the Laplacian is positive.

By examining these parameters for the N-H···O interactions, one can quantify the strength and nature of the hydrogen bonds, confirming their predominantly electrostatic character with a small degree of covalent contribution.

Table 2: Hypothetical AIM Topological Parameters for N-H···O Hydrogen Bonds in Butan-2-ammonium Oxalate.

| Bond Critical Point (BCP) | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interpretation |

| N-H₁···O₁ | 0.025 | +0.095 | -0.001 | Strong H-bond, primarily electrostatic with some covalent character |

| N-H₂···O₂ | 0.023 | +0.091 | +0.0005 | Moderate H-bond, predominantly electrostatic |

| N-H₃···O₄ | 0.018 | +0.075 | +0.0012 | Weaker H-bond, electrostatic |

Note: a.u. stands for atomic units.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions and Stabilization Energies

Natural Bond Orbital (NBO) analysis is a theoretical framework that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonds, which align closely with Lewis structures. uni-muenchen.deusc.edu A key feature of NBO analysis is its ability to quantify donor-acceptor interactions, which represent charge transfer from a filled (donor) NBO to an empty (acceptor) NBO.

In the butan-2-ammonium oxalate system, the most significant donor-acceptor interactions are expected to be the hydrogen bonds. NBO analysis treats these interactions as charge transfer from the lone pair (LP) orbitals on the oxygen atoms of the oxalate anion (donors) to the antibonding sigma orbitals (σ*) of the N-H bonds on the butan-2-ammonium cation (acceptors).

The strength of these interactions is quantified using second-order perturbation theory, which calculates a stabilization energy, E(2). uni-muenchen.de A larger E(2) value indicates a stronger interaction and more significant charge transfer. By calculating the E(2) values for all possible donor-acceptor pairs, NBO analysis can identify and rank the most important intermolecular interactions stabilizing the ion pair. This provides a quantitative measure of the hydrogen bond strength in terms of charge delocalization. joaquinbarroso.com

Table 3: Hypothetical NBO Second-Order Perturbation Analysis for Butan-2-ammonium Oxalate.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O₁) | σ* (N-H₁) | 12.5 | Hydrogen Bond (Charge Transfer) |

| LP (O₂) | σ* (N-H₂) | 10.8 | Hydrogen Bond (Charge Transfer) |

| LP (O₄) | σ* (N-H₃) | 7.2 | Hydrogen Bond (Charge Transfer) |

| LP (O₁) | σ* (C-H) | 0.6 | Weak C-H···O interaction |

LP denotes a lone pair orbital; σ denotes an antibonding orbital.*

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability Insights

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the interacting species. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. pku.edu.cn

For the butan-2-ammonium oxalate system, FMO analysis is performed on the individual ions to understand their intrinsic electronic properties.

Butan-2-ammonium (Cation): As a closed-shell cation, it will have a low-energy HOMO and a high-energy LUMO, indicating its general stability and low reactivity as an electron donor or acceptor.

Oxalate (Anion): The HOMO is expected to be localized on the oxygen lone pairs of the carboxylate groups, making these sites nucleophilic. The LUMO would be a π* antibonding orbital of the carboxylate groups.

When considering the ion pair, the HOMO of the system would be primarily located on the oxalate anion, and the LUMO would be predominantly on the butan-2-ammonium cation. The HOMO-LUMO gap of the combined salt is a key descriptor of its kinetic stability. A large gap suggests high stability, as a significant amount of energy is required to excite an electron from the HOMO to the LUMO, which is the first step in many chemical reactions. pku.edu.cn

Table 4: Hypothetical Frontier Molecular Orbital Energies for the Butan-2-ammonium Oxalate System.

| Species | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Butan-2-ammonium | -9.8 | +3.5 | 13.3 |

| Oxalate | -4.5 | +2.1 | 6.6 |

| Butan-2-ammonium Oxalate (Ion Pair) | -5.2 | +3.1 | 8.3 |

Energy Decomposition Analysis (e.g., ETS-NOCV) for Intermolecular Interaction Energies

Energy Decomposition Analysis (EDA) is a computational method used to partition the total interaction energy between two molecular fragments into physically meaningful components. unl.edu This provides deep insight into the nature of the chemical bond or intermolecular interaction. The Extended Transition State with Natural Orbitals for Chemical Valence (ETS-NOCV) is a specific EDA scheme that breaks down the interaction energy (ΔE_int) into several key terms. scm.com

For the butan-2-ammonium oxalate system, EDA would treat the cation and anion as the two interacting fragments. The total interaction energy is typically decomposed as follows:

ΔE_int = ΔE_elstat + ΔE_Pauli + ΔE_orb + (ΔE_disp)

ΔE_elstat (Electrostatic Interaction): This term represents the classical electrostatic attraction (or repulsion) between the unperturbed charge distributions of the fragments. For an ion pair, this is the dominant attractive term.

ΔE_Pauli (Pauli Repulsion): This is the destabilizing term that arises from the quantum mechanical repulsion between electrons of the same spin when the fragments are brought together. It is also known as exchange repulsion.

ΔE_orb (Orbital Interaction): This stabilizing term accounts for charge transfer (donor-acceptor interactions) and polarization as the orbitals of the fragments mix to form the orbitals of the combined system. The ETS-NOCV method further decomposes this term into contributions from different symmetry orbitals (e.g., σ, π), providing a detailed picture of the covalent character of the interaction. nih.gov

ΔE_disp (Dispersion Energy): This term, often added separately, accounts for the weak, long-range electron correlation effects known as van der Waals or dispersion forces.

By quantifying these components, EDA provides a comprehensive understanding of why and how the butan-2-ammonium cation and oxalate anion bind to each other, highlighting the dominant role of electrostatic attraction complemented by stabilizing orbital interactions from hydrogen bonding. rsc.org

Table 5: Hypothetical Energy Decomposition Analysis for Butan-2-ammonium Oxalate Interaction.

| Energy Component | Energy (kcal/mol) | Percentage of Total Attraction |

| Attractive Terms | ||

| Electrostatic (ΔE_elstat) | -115.0 | 79.9% |

| Orbital (ΔE_orb) | -29.0 | 20.1% |

| Dispersion (ΔE_disp) | -5.5 | (Not included in percentage calculation) |

| Repulsive Term | ||

| Pauli Repulsion (ΔE_Pauli) | +45.0 | - |

| Total Interaction Energy (ΔE_int) | -99.0 | 100% |

Note: ΔE_int = ΔE_elstat + ΔE_Pauli + ΔE_orb + ΔE_disp

Prediction of Crystal Structures and Intermolecular Interactions using Computational Methods

Predicting the crystal structure of a molecular solid from its chemical composition alone is a major challenge in computational materials science. nih.gov Modern Crystal Structure Prediction (CSP) methods often use evolutionary algorithms or other sophisticated search techniques to explore the vast number of possible packing arrangements of molecules in a crystal lattice. arxiv.orguspex-team.org These searches are guided by energy calculations, typically from DFT or high-level force fields, to identify the most thermodynamically stable crystal structures (polymorphs) at the global minimum of the potential energy surface. uspex-team.org

For butan-2-ammonium oxalate, a CSP study would involve generating a multitude of plausible crystal structures by varying the unit cell parameters and the positions and orientations of the cation and anion. Each generated structure is then subjected to geometry optimization to find the nearest local energy minimum. The algorithm systematically explores this complex energy landscape to locate the structure with the lowest lattice energy, which is the predicted most stable crystal form. uspex-team.org

Engineering of Functional Materials Based on Butan 2 Ammonium Oxalate Frameworks

Rational Design of Supramolecular Networks Utilizing Butan-2-amine and Oxalic Acid Components

The rational design of functional materials from butan-2-amine and oxalic acid is rooted in the predictable nature of the hydrogen bonds formed between the butan-2-ammonium cation and the oxalate (B1200264) anion. Oxalic acid provides multiple hydrogen bond acceptor sites (the oxygen atoms), while the butan-2-ammonium cation offers hydrogen bond donor sites (the protons on the nitrogen atom). This donor-acceptor relationship is the primary driver for the self-assembly into extended supramolecular networks.

The formation of crystalline salts from various aliphatic amines and oxalic acid consistently demonstrates the creation of diverse and well-defined hydrogen-bonded networks. researchgate.net In these systems, interactions such as O-H···O and N-H···O are fundamental in consolidating the crystal packing. researchgate.net The oxalate ion can connect amine cations to form distinct structural motifs, such as linear chains or more complex sheet-like structures. researchgate.net For instance, studies on similar amine-oxalate salts have revealed that linear chains of oxalate monoanions can be formed through strong O-H···O hydrogen bonds, with these chains being further interconnected by N-H···O and C-H···O hydrogen bonds from the ammonium (B1175870) cations. researchgate.net

The predictability of these interactions allows for a crystal engineering approach. By controlling factors such as stoichiometry and the presence of solvent molecules, it is possible to guide the assembly towards specific network architectures (e.g., one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks). The structure of the butan-2-ammonium cation, with its specific stereochemistry and alkyl chain, also plays a crucial role in directing the final supramolecular arrangement. A detailed analysis of a related cocrystal system involving γ-aminobutyric acid (GABA) and oxalic acid highlights the extensive three-dimensional hydrogen-bonded network that can arise from O-H···O and N-H···O interactions, showcasing the complexity and robustness of these frameworks. thaiscience.info

| Interaction Type | Donor | Acceptor | Role in Network Formation |

| N-H···O | Butan-2-ammonium (NH₃⁺) | Oxalate (COO⁻) | Links cations to anions, forming the primary structure. |

| O-H···O | Oxalic Acid/Hydrogenoxalate | Oxalate (COO⁻) | Can form chains or dimers of oxalate ions. |

| C-H···O | Butan-2-ammonium (C-H) | Oxalate (COO⁻) | Provides secondary stabilization to the network. |

Exploration of Charge Transfer Complexes and Optoelectronic Properties in Amine-Oxalate Systems

Amine-oxalate systems are capable of forming charge-transfer (CT) complexes, where the amine acts as an electron donor and the oxalate moiety, derived from the electron-accepting oxalic acid, participates in the interaction. This phenomenon can impart novel optical and electronic properties to the resulting material. The formation of a CT complex is often characterized by the appearance of a new, broad absorption band in the UV-visible spectrum that is not present in the spectra of the individual components.

The intermolecular charge-transfer interaction between 2-aminopyrimidine (B69317) (an electron donor) and oxalic acid (a σ-electron acceptor) has been studied, confirming the formation of a stable CT complex. researchgate.net Such complexes are formed through the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (butan-2-amine) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (oxalic acid). This electronic transition is responsible for the characteristic color and optical properties of the complex.

The optoelectronic properties of these materials are directly related to their electronic structure. For example, 4-Aminopyridinium oxalate, another amine-oxalate salt, is noted for its optical transparency in the visible region with a UV cut-off at 302 nm, making it suitable for frequency conversion applications. jchps.com The formation of the butan-2-ammonium oxalate salt involves a proton transfer, which is a complete charge transfer. However, more subtle electron donor-acceptor interactions can also exist within the crystal lattice, influencing the material's properties. The study of CT complexes is crucial for developing new organic materials for applications in electronics and photonics. mdpi.com

| Property | Description | Relevance to Butan-2-ammonium Oxalate |

| Charge-Transfer (CT) Band | A new absorption band in the UV-Vis spectrum resulting from electron transfer from donor to acceptor. | The interaction between butan-2-amine (donor) and oxalic acid (acceptor) can generate a CT complex with unique optical absorption properties. researchgate.net |

| Optical Transparency | The ability of a material to transmit light with minimal scattering or absorption. | Amine-oxalate crystals can exhibit high transparency in the visible spectrum, a key requirement for nonlinear optical applications. jchps.com |

| Energy Gap (Eg) | The energy difference between the valence band and the conduction band. | The formation of a CT complex can alter the energy gap of the material, influencing its conductivity and color. mdpi.com |

Supramolecular Hydrogels and Gels Formation Based on Amine-Oxalate Interactions

The same hydrogen bonding and self-assembly principles that govern the formation of crystalline butan-2-ammonium oxalate can also be harnessed to create soft materials like supramolecular hydrogels. A hydrogel is a three-dimensional network of polymer or self-assembled small molecules that can absorb and retain large amounts of water.

In a two-component system, the interaction between an amine and an acid can lead to the formation of a salt that acts as a low-molecular-weight gelator. Research on hydrogels formed from fatty acids and various amines demonstrates that salt formation is a key step in the gelation process. nih.gov The resulting amphiphilic salt molecules self-assemble into fibrous networks, which then physically entrap water molecules to form a stable gel. nih.gov

For the butan-2-amine and oxalic acid system, the butan-2-ammonium oxalate salt possesses both a hydrophilic, ionic head (the ammonium and oxalate groups) and a hydrophobic tail (the butyl group of the amine). This amphiphilic character can drive the self-assembly in water into elongated, fibrous structures. These fibers can then entangle to form a 3D network, immobilizing the solvent and resulting in a supramolecular hydrogel. The stability and properties of such a gel would be highly dependent on the strength of the amine-oxalate interactions and the hydrophobic interactions between the alkyl chains. The formation of pH-sensitive hydrogels using oxalic acid as a crosslinker highlights its utility in creating smart materials that can respond to environmental stimuli. mdpi.com

Controlled Morphological Features in Butan-2-ammonium Oxalate Crystal Growth (e.g., Nanowire Formation)

Controlling the size, shape, and orientation of crystals is critical for tailoring the properties of materials for specific applications. For butan-2-ammonium oxalate, modifying the crystal growth conditions can lead to the formation of specific morphologies, such as high-aspect-ratio structures like nanowires or fibers.

Anisotropic (directionally dependent) crystal growth is key to achieving such morphologies. This can often be achieved by introducing additives that selectively adsorb to certain crystal faces, inhibiting their growth and promoting growth along a specific axis. A relevant study showed that fibrous morphologies of metal oxalates could be prepared in aqueous solutions in the presence of ammonia (B1221849). rsc.org This "ammonia coordination method" demonstrates that an amine-like component can fundamentally alter the growth mechanism of oxalate crystals, leading to the formation of high-aspect-ratio microstructures. rsc.org The ammonia molecules were found to coordinate with the metal atoms, increasing the surface energy and atomic stacking rate of a specific crystal plane, which resulted in oriented, fibrous growth. rsc.org

常见问题

Q. What are the optimal reaction conditions for synthesizing butan-2-amine derivatives with oxalic acid?

The synthesis of butan-2-amine derivatives often involves controlling pH, temperature, and solvent systems. For example, acetonitrile-dimethylformamide (DMF) mixtures are effective for optimizing yield and selectivity, particularly when forming amine-oxalate salts. Reaction temperatures between 60–80°C and neutral to slightly acidic pH (6.0–7.0) are critical to prevent side reactions like oxidation or unintended substitution .

Q. How can spectroscopic techniques confirm the structural integrity of butan-2-amine-oxalic acid complexes?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools. NMR identifies amine proton environments and oxalate coordination, while IR confirms functional groups (e.g., C=O stretching in oxalic acid at ~1700 cm⁻¹). Liquid chromatography-mass spectrometry (LC-MS) further validates purity and molecular weight, especially for complex mixtures .

Q. What methodologies are used to assess the purity and stability of oxalic acid in experimental settings?

Titrimetric analysis (e.g., using potassium permanganate) quantifies oxalic acid concentration, while thermogravimetric analysis (TGA) evaluates thermal stability. For amine derivatives, gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection ensures purity. Stability studies under varying pH and temperature conditions are critical to identify decomposition pathways .

Advanced Research Questions

Q. How can factorial design optimize oxalic acid’s role in metal leaching or dissolution processes?

A four-factor, two-level Design of Experiments (DOE) evaluates variables like oxalic acid concentration (0.5–1.1 M), contact time (2–24 h), temperature (25–70°C), and ultrasound application. Response Surface Methodology (RSM) models interactions, with ANOVA identifying significant factors (e.g., oxalic acid concentration has the highest F-value = 1018.6 in protactinium recovery). Central Composite Designs (CCD) further refine optimal conditions .

Q. What experimental approaches resolve contradictions in oxalic acid’s aggregation behavior compared to malonic acid?

Molecular dynamics (MD) simulations reveal oxalic acid forms irregular, polydisperse clusters, while malonic acid aggregates into large spherical structures. Experimental validation via dynamic light scattering (DLS) and cryogenic electron microscopy (cryo-EM) can corroborate these differences. Comparative studies under controlled humidity and temperature conditions are essential .

Q. How do synergistic effects between oxalic acid and hydrochloric acid enhance mineral dissolution?

In ilmenite dissolution, a 1:2 oxalic acid-to-HCl ratio increases iron dissolution efficiency by 40% compared to HCl alone. Experimental designs vary acid ratios (0–2) and solid-to-liquid ratios (10–50 g/L), with kinetic models (e.g., shrinking-core) quantifying rate-limiting steps. Synergy arises from oxalate’s chelation of metal ions, reducing passivation layers .

Q. What methodologies evaluate the biological activity of butan-2-amine derivatives in oxidative stress pathways?

In vitro assays using RAW 264.7 macrophages measure nitric oxide (NO) inhibition to assess anti-inflammatory activity. For antioxidant potential, DPPH radical scavenging and superoxide dismutase (SOD) activity assays are employed. Dose-response curves (0.1–100 µM) and IC₅₀ calculations standardize results, with LC-MS confirming compound integrity post-assay .

Q. How are thermodynamic parameters derived for oxalic acid interactions in complex systems?

Cyclic voltammetry (CV) and isothermal titration calorimetry (ITC) quantify redox potentials and enthalpy changes (e.g., ΔH = −24.8 kJ·mol⁻¹ for protactinium-oxalate complexation). Van’t Hoff analysis of temperature-dependent equilibrium constants (25–70°C) provides ΔG and ΔS values, critical for predicting reaction feasibility .

Data Contradiction and Optimization

Q. How to address discrepancies in oxalic acid’s efficacy across different experimental matrices?

Meta-analysis of factors like pH, coexisting ions (e.g., Fe³⁺), and organic matter content identifies context-dependent behavior. For example, oxalic acid’s chelation efficiency drops in high-sulfate environments due to competitive anion binding. Multivariate regression models (e.g., partial least squares) isolate dominant variables .

Q. What experimental designs minimize toxicity confounding in biological studies involving oxalic acid?

Dose-escalation studies with honeybee larvae (e.g., 0–5% oxalic acid in feed) differentiate acute vs. chronic toxicity. Control groups account for matrix effects (e.g., sugar water vs. natural diet). Longitudinal survival assays and metabolomics (GC-MS) track sublethal impacts, ensuring EPA-recommended doses (3–5%) are validated across species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。